

Physicochemical Properties of 5-Acetyl-2-methoxybenzenesulfonamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Acetyl-2-methoxybenzene
sulfonamide

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Introduction

5-Acetyl-2-methoxybenzenesulfonamide is a key intermediate in the synthesis of Tamsulosin, a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH). A thorough understanding of the physicochemical properties of this intermediate is crucial for optimizing the synthesis process, ensuring purity, and controlling the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Acetyl-2-methoxybenzenesulfonamide, detailed experimental protocols for their determination, and a visualization of its role in the synthesis of Tamsulosin.

Physicochemical Data

The following table summarizes the key physicochemical properties of 5-Acetyl-2-methoxybenzenesulfonamide. It is important to note that while some of these properties have been experimentally determined and reported in the literature, others are predicted values derived from computational models.

Property	Value	Source
IUPAC Name	2-methoxy-5-(2-oxopropyl)benzenesulfonamide	---
Synonyms	5-Acetyl-2-methoxybenzenesulfonamide	---
CAS Number	116091-63-5	[1][2][3][4][5]
Molecular Formula	C ₁₀ H ₁₃ NO ₄ S	[1][2][3][4]
Molecular Weight	243.28 g/mol	[1][2][3][4]
Physical Form	Light beige to very pale yellow or pale reddish-yellow crystal powder	[3][6][7]
Melting Point	>186°C (decomposition)[7], 194-197°C[3], 196°C (decomposition)[8][9][10]	---
Boiling Point (Predicted)	444.6 ± 55.0 °C	[3]
Density (Predicted)	1.288 ± 0.06 g/cm ³	[3]
Solubility	DMSO (Slightly), Methanol (Slightly, Heated)	[3][7]
pKa (Predicted)	9.91 ± 0.60	[3]
LogP (Predicted)	Data not explicitly found in searches	---
SMILES	<chem>COC1CCC(CC(=O)C)CC1S(=O)(=O)N</chem>	[2][11]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following are methodologies

adapted from standard laboratory practices and OECD guidelines for the key properties of 5-Acetyl-2-methoxybenzenesulfonamide.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which the crystalline solid 5-Acetyl-2-methoxybenzenesulfonamide transitions to a liquid.

Apparatus:

- Melting point apparatus with a heating block and temperature control
- Glass capillary tubes (one end sealed)
- Spatula
- Thermometer

Procedure:

- A small amount of dry 5-Acetyl-2-methoxybenzenesulfonamide powder is packed into the sealed end of a glass capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the last solid crystal melts is recorded as the end of the melting range.
- The melting point is reported as a range. For a pure substance, this range is typically narrow.

Solubility Determination (Flask Method - OECD 105)

This method determines the saturation concentration of a substance in a given solvent at a specific temperature.^{[1][3][7][8][11]}

Apparatus:

- Glass flasks with stoppers
- Constant temperature water bath or incubator
- Analytical balance
- Magnetic stirrer and stir bars
- Centrifuge
- Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

- An excess amount of 5-Acetyl-2-methoxybenzenesulfonamide is added to a flask containing a known volume of the solvent (e.g., water, methanol, DMSO).
- The flask is sealed and placed in a constant temperature bath (e.g., 25°C).
- The mixture is agitated (e.g., with a magnetic stirrer) for a sufficient period to reach equilibrium (typically 24-48 hours).
- After equilibration, the stirring is stopped, and the suspension is allowed to settle.
- A sample of the supernatant is taken and centrifuged to remove any undissolved solid.
- The concentration of 5-Acetyl-2-methoxybenzenesulfonamide in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV.
- The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Titration Method - OECD 112)

This protocol determines the acid dissociation constant (pKa) of the sulfonamide group.^{[5][12][13]}

Apparatus:

- pH meter with a calibrated electrode
- Temperature probe
- Autotitrator or manual burette
- Beaker
- Magnetic stirrer and stir bar

Procedure:

- A known amount of 5-Acetyl-2-methoxybenzenesulfonamide is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility in water is low).
- The solution is maintained at a constant temperature (e.g., 25°C).
- The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
- The pH of the solution is measured and recorded after each addition of the titrant.
- A titration curve (pH versus volume of titrant added) is generated.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake Flask Method - OECD 107)

This method determines the n-octanol/water partition coefficient (LogP), which is a measure of the lipophilicity of a compound.^{[4][9][14][15]}

Apparatus:

- Separatory funnels or centrifuge tubes with screw caps

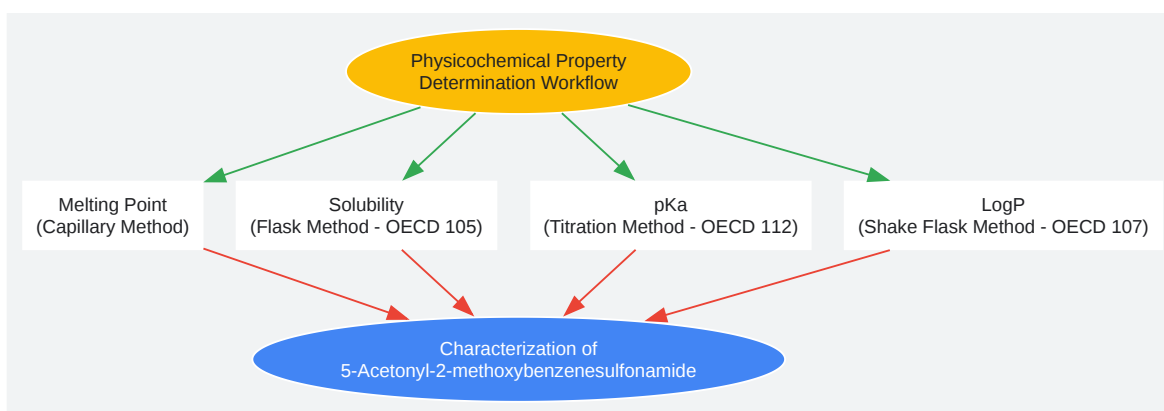
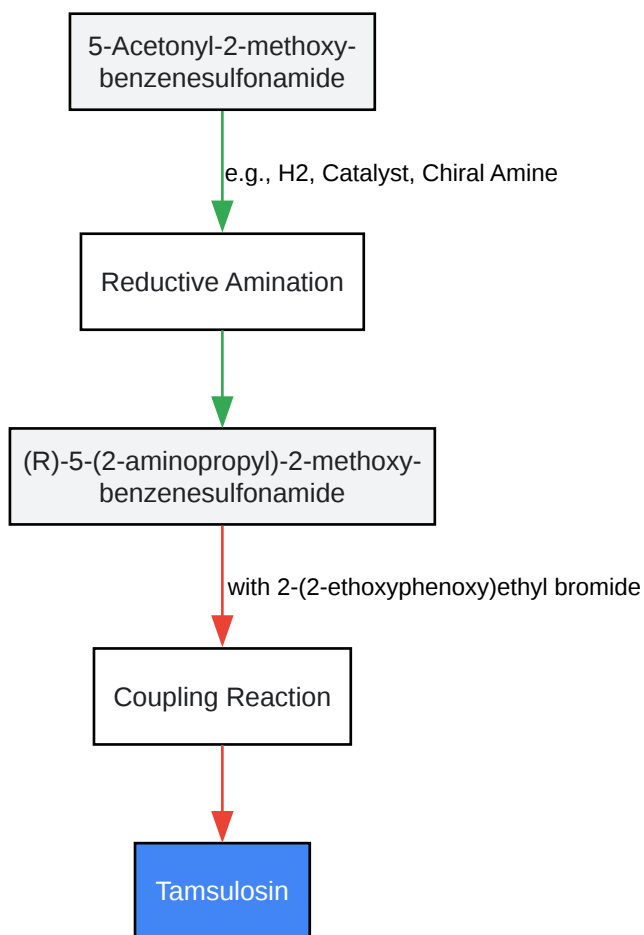
- Mechanical shaker
- Centrifuge
- Analytical instrumentation for quantification (e.g., HPLC-UV)

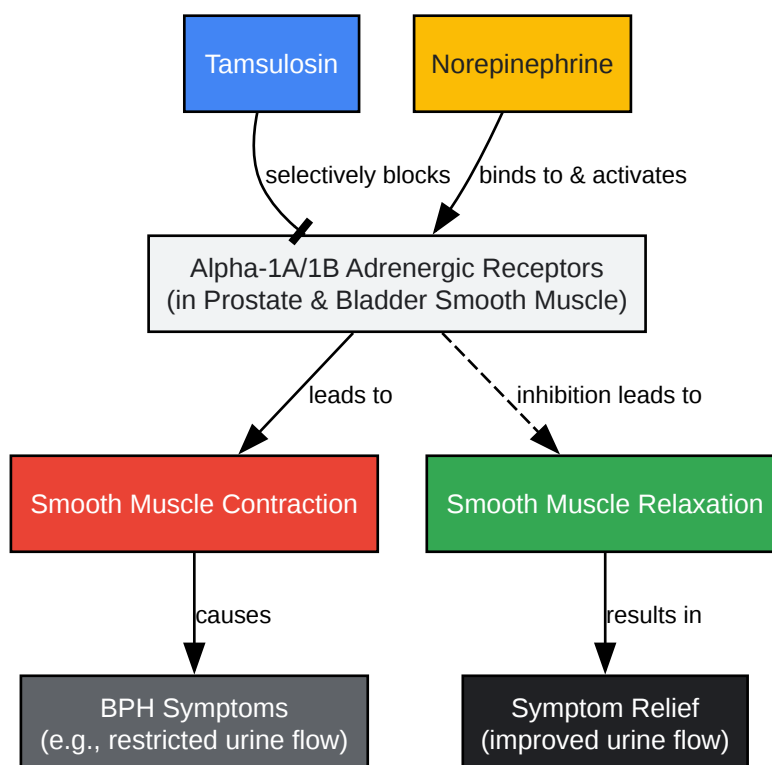
Procedure:

- n-Octanol and water are pre-saturated with each other by mixing and allowing the phases to separate.
- A known amount of 5-Acetyl-2-methoxybenzenesulfonamide is dissolved in either the n-octanol or water phase.
- The two phases are combined in a separatory funnel in a defined volume ratio.
- The funnel is shaken at a constant temperature for a sufficient time to allow for equilibrium to be reached.
- The mixture is then centrifuged to ensure complete phase separation.
- The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- LogP is the base-10 logarithm of the partition coefficient.

Role in Tamsulosin Synthesis and Biological Context

5-Acetyl-2-methoxybenzenesulfonamide is not known to have direct biological activity. Its significance lies in its role as a precursor in the industrial synthesis of Tamsulosin. The following diagrams illustrate the synthetic workflow and the mechanism of action of the final drug product.





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